PAR3 (1-6) (human)

GPCR Pharmacology Receptor Cross-Reactivity Assay Development

PAR3 (1-6) (human), also designated TFRGAP-NH2 (CAS: 320347-28-2), is a synthetic hexapeptide that corresponds to residues 1-6 of the N-terminal tethered ligand sequence of human proteinase-activated receptor 3 (PAR3). It belongs to the family of protease-activated receptor (PAR) agonist peptides.

Molecular Formula C29H45N9O8
Molecular Weight 647.7 g/mol
Cat. No. B8088825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR3 (1-6) (human)
Molecular FormulaC29H45N9O8
Molecular Weight647.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)O)N)O
InChIInChI=1S/C29H45N9O8/c1-16(27(44)38-13-7-11-21(38)28(45)46)35-22(40)15-34-24(41)19(10-6-12-33-29(31)32)36-25(42)20(14-18-8-4-3-5-9-18)37-26(43)23(30)17(2)39/h3-5,8-9,16-17,19-21,23,39H,6-7,10-15,30H2,1-2H3,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,45,46)(H4,31,32,33)/t16-,17+,19-,20-,21-,23-/m0/s1
InChIKeyLGNVPMUJJJLQHG-WZZXNIEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PAR3 (1-6) (human) (TFRGAP) Procurement Guide: The PAR1-Activating Tethered Ligand Peptide


PAR3 (1-6) (human), also designated TFRGAP-NH2 (CAS: 320347-28-2), is a synthetic hexapeptide that corresponds to residues 1-6 of the N-terminal tethered ligand sequence of human proteinase-activated receptor 3 (PAR3) . It belongs to the family of protease-activated receptor (PAR) agonist peptides. Its primary sequence is Thr-Phe-Arg-Gly-Ala-Pro-NH2 .

Procurement Alert: Why Generic PAR3 Peptides Are Not Interchangeable with TFRGAP


The procurement of 'PAR3 agonist' peptides requires strict specification due to critical differences in pharmacological activity and species origin. The human peptide, TFRGAP-NH2, does not activate human PAR3 but instead acts as a potent agonist for PAR1 and a weaker agonist for PAR2 [1]. In contrast, the murine homolog, SFNGGP-NH2, similarly fails to activate PAR3 and exhibits cross-reactivity with PAR1 and PAR2 [2]. Substituting the human sequence with the murine version, or vice versa, introduces significant variability in receptor activation profiles and potency, directly impacting the validity of comparative studies in human versus mouse models [1].

TFRGAP Quantitative Evidence for Scientific Selection and Procurement


TFRGAP Selectively Activates PAR1 and PAR2, Not PAR3: Evidence for Procurement Specification

In Jurkat T cells, the human PAR3-derived peptide TFRGAP-NH2 does not activate PAR3. Instead, it demonstrates robust cross-reactivity, activating both PAR1 and PAR2 [1]. This lack of PAR3 activation and cross-reactivity is a defining characteristic that differentiates it from selective PAR1 or PAR2 agonists. For example, the PAR2-selective agonist SLIGRL-NH2 shows an EC50 of ≈10 µM in calcium signaling assays, while the PAR1-selective agonist TFLLR-NH2 has an EC50 of ≈50 µM, providing a potency benchmark against which TFRGAP's effects can be compared [1].

GPCR Pharmacology Receptor Cross-Reactivity Assay Development

TFRGAP Induces p42/44 MAPK Signaling Exclusively via PAR1: Mechanistic Evidence for Pathway-Specific Studies

In fibroblasts, the synthetic peptide PAR3 (1-6) (human) (TFRGAP) activates the p42/44 MAPK signaling pathway. This activation is contingent on the expression of PAR1 and is blocked by the PAR1-selective antagonist RWJ 56110.1 [1], . Critically, it does not activate MAPK signaling in cells expressing PAR3 but lacking PAR1 . This provides a clear, antagonist-reversible signal that is directly attributable to PAR1 engagement by the TFRGAP peptide.

Signal Transduction MAPK Pathway GPCR Functional Assays

TFRGAP Reduces CDC42 Expression and Invasion in PANC-1 Cells: Differential Functional Outcome

In human pancreatic adenocarcinoma PANC-1 cells, the peptide PAR3 (1-6) amide (human) (TFRGAP) reduces the expression of the Rho GTPase CDC42 . This effect is specific, as it occurs in wild-type PANC-1 cells but not in cells with a PAR3 knockdown . Importantly, this reduction in CDC42 expression correlates with a decrease in the in vitro invasion of PANC-1 cells [1], [2]. This functional outcome differentiates TFRGAP from PAR1 or PAR2 agonists that may promote invasion in similar models [2].

Cancer Cell Biology Metastasis Phenotypic Screening

Defined Research Applications for PAR3 (1-6) (human) (TFRGAP) Based on Quantitative Evidence


Dissecting PAR1 vs. PAR3 Signaling in Mixed Receptor Expression Systems

TFRGAP is the optimal reagent for laboratories studying PAR1-mediated p42/44 MAPK signaling in cells co-expressing PAR1 and PAR3 [1]. Its ability to activate PAR1 but not PAR3, confirmed by antagonist blockade with RWJ 56110.1, allows researchers to unambiguously assign MAPK activation to PAR1 engagement [1].

Investigating PAR3-Dependent Modulation of Cancer Cell Invasion

For studies focused on the role of PAR3 in pancreatic cancer, TFRGAP is the appropriate tool to reduce CDC42 expression and inhibit cell invasion [2], [3]. This application is grounded in the evidence that these anti-invasive effects are lost upon PAR3 knockdown, highlighting its utility in delineating PAR3-specific functions in tumor progression [3].

Establishing a Non-Selective PAR1/2 Agonist Control

In experiments designed to map the overlapping functions of PAR1 and PAR2, TFRGAP serves as an essential positive control for simultaneous receptor activation [1]. Its known cross-reactivity profile is critical for interpreting phenotypes where both PAR1 and PAR2 are implicated, providing a baseline against which the effects of selective agonists can be compared [1].

Human-Specific PAR Signaling Studies

When the research objective necessitates a human-specific tethered ligand sequence, TFRGAP must be used instead of its murine counterpart (SFNGGP-NH2) [1]. Using the correct species-specific peptide ensures the experimental model accurately reflects human PAR interactions, avoiding the confounding species-dependent differences in receptor pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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